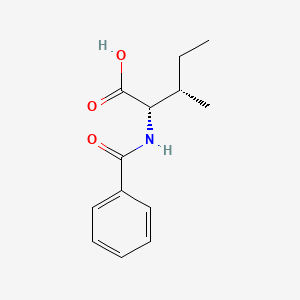
(2S,3S)-2-(benzoylamino)-3-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-2-(benzoylamino)-3-methylpentanoic acid, also known as Boc-L-leucine or Boc-Leu, is an amino acid derivative used in peptide synthesis. It is a white crystalline powder with a molecular weight of 277.33 g/mol. Boc-Leu is a popular building block in solid-phase peptide synthesis due to its stability and compatibility with various coupling reagents.
Applications De Recherche Scientifique
Synthesis Techniques : A study by Jefford and McNulty (1994) describes a practical synthesis of (2S, 3R)‐3‐Amino‐2‐methylpentanoic acid, a compound closely related to (2S,3S)-2-(benzoylamino)-3-methylpentanoic acid, using L-Aspartic acid. This synthesis involves successive N-tosylation, anhydride formation, and reduction processes (Jefford & McNulty, 1994).
Molecular Structure Studies : Djinović-Carugo et al. (1994) explored the molecular structures of three substituted 3-amino-2-benzoylaminopropenoic acid derivatives, which are structurally similar to this compound. They found that the configuration around the exocyclic C=C double bond is Z (Djinović-Carugo et al., 1994).
Use in Heterocyclic Systems : Research by Stanovnik et al. (1989) demonstrated the use of methyl 2-benzoylamino-3-dimethylaminopropenoate, a compound related to this compound, in the synthesis of heterocyclic systems. This work highlighted a novel procedure for preparing condensed pyranones (Stanovnik et al., 1989).
Chiral Synthesis : A study by Kinoshita, Hamazaki, and Awamura (1978) presented the chiral synthesis of (2R,2S)-(−)-2,3-Dihydroxy-3-methylpentanoic acid from sugar derivatives, which is relevant for understanding the synthesis of chiral compounds related to this compound (Kinoshita et al., 1978).
Crystal Structure Analysis : Curland, Meirzadeh, and Diskin‐Posner (2018) conducted a study on a new polymorph of (2S,3S)-2-amino-3-methylpentanoic acid, analyzing its crystal structure. Their work provides insights into the structural properties of compounds similar to this compound (Curland et al., 2018).
Propriétés
IUPAC Name |
(2S,3S)-2-benzamido-3-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-9(2)11(13(16)17)14-12(15)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3,(H,14,15)(H,16,17)/t9-,11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQBCDKSKWGCEK-ONGXEEELSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2411353.png)
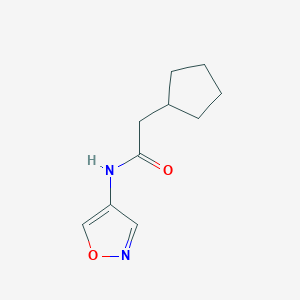
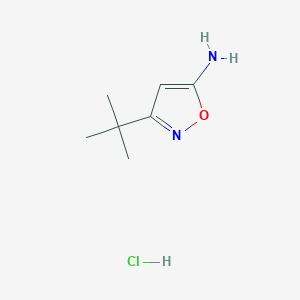
![2-Oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbohydrazide](/img/structure/B2411357.png)

![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one](/img/structure/B2411364.png)
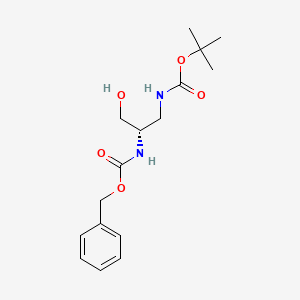
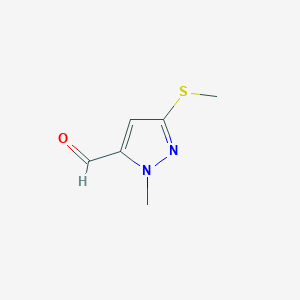

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-nitrobenzamide](/img/structure/B2411368.png)

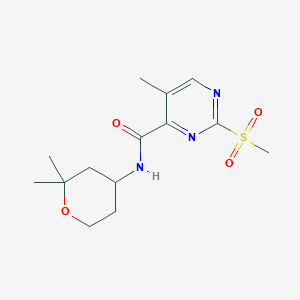
![1-[2-(Propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B2411373.png)
![6-((3-fluorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2411374.png)